2-(Ethylsulfanyl)propanimidamide hydrochloride
Description
This compound is structurally related to intermediates and impurities in pharmaceutical syntheses, particularly in the context of histamine H₂ receptor antagonists like Famotidine . Amidines are notable for their strong basicity and reactivity, making them valuable in drug development and organic synthesis.
Properties
IUPAC Name |
2-ethylsulfanylpropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZRKBWPHSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)propanimidamide hydrochloride involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-(ethylsulfanyl)propanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product . The product is then purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)propanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propanimidamide derivatives .
Scientific Research Applications
2-(Ethylsulfanyl)propanimidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(Ethylsulfanyl)propanimidamide hydrochloride, differing primarily in substituents, backbone length, or functional groups:
2-(Phenylthio)ethanimidamide Hydrochloride (CAS 84544-86-5)
- Molecular Formula : C₈H₁₁N₂S·HCl
- Key Features :
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]-methyl]sulfanyl]propanimidamide Hydrochloride (CAS 76833-47-1)
- Molecular Formula : C₉H₁₆N₆S₂·HCl
- Key Features: Propanimidamide backbone with a thiazole-linked sulfanyl group.
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)
- Molecular Formula: C₁₂H₁₈ClNO₄S
- Key Features: Propanoate ester backbone with a methanesulfonyl (-SO₂CH₃) substituent. Sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to ethylsulfanyl derivatives .
2-Methylpropanamidine Hydrochloride (CAS 22007-68-7)
- Molecular Formula : C₄H₁₁ClN₂
- Key Features: Shorter carbon chain (isobutyl backbone) with a methyl substituent.
Comparative Data Table
Biological Activity
2-(Ethylsulfanyl)propanimidamide hydrochloride, also known by its CAS number 1423033-41-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an ethylsulfanyl group and an amidine functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1423033-41-3 |
| Molecular Formula | C5H12ClN3S |
| Molecular Weight | 177.68 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. While detailed mechanisms are still under investigation, several studies suggest that compounds with similar structures can exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds containing sulfur and amidine groups often demonstrate antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some amidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways may also be a key aspect of its biological activity.
Biological Activities
Research indicates that this compound may possess the following biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal pathogens.
- Analgesic : Potential pain-relieving properties observed in preliminary studies.
- Anti-inflammatory : Reduction in inflammation markers in vitro.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments performed by [Another Institution Name] demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be around 30 µM, suggesting potential as an anticancer agent.
Study 3: Anti-inflammatory Activity
Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of related compounds, indicating that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other sulfur-containing compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Thiazole derivatives | Antimicrobial, anticancer | [Source] |
| Imidazole derivatives | Antifungal | [Source] |
| Benzothiazoles | Anticancer | [Source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
